molecular formula C12H6F7N3O2S B3727413 3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA

3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B3727413
M. Wt: 389.25 g/mol
InChI Key: ZJEUMCUVWHWNLF-UHFFFAOYSA-N
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Description

3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound characterized by the presence of multiple fluorine atoms and a thiazole ring. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it highly relevant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The thiazole ring plays a crucial role in stabilizing the compound’s structure and facilitating its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenylurea: Shares the trifluoromethyl group but lacks the thiazole ring.

    Fluorothiazole derivatives: Contain the thiazole ring but may have different substituents.

Uniqueness

3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the combination of its trifluoromethyl groups and thiazole ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

(1Z)-1-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F7N3O2S/c13-10(12(17,18)19)7(23)21-9(25-10)22-8(24)20-6-3-1-2-5(4-6)11(14,15)16/h1-4H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEUMCUVWHWNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N=C2NC(=O)C(S2)(C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/N=C\2/NC(=O)C(S2)(C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Reactant of Route 2
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Reactant of Route 3
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Reactant of Route 4
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Reactant of Route 5
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA

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